Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate
Description
This palladium complex features a cationic Pd(1+) center coordinated by two distinct ligands:
- Ligand 1: A bulky benzenesulfonamide derivative with dicyclohexyl and diphenylphosphino substituents, providing steric hindrance and electron-donating properties.
- The counterion, hexafluoroantimonate (SbF₆⁻), is a weakly coordinating anion that enhances solubility in nonpolar solvents and stabilizes the cationic palladium center . The SP-4-3 and OC-6-11 notations describe its square-planar coordination geometry and specific stereochemical arrangement, respectively. This structural complexity suggests applications in catalysis, particularly in reactions requiring high selectivity or stability under harsh conditions.
Properties
Molecular Formula |
C28H50N2O4Pd2 |
|---|---|
Molecular Weight |
691.5 g/mol |
IUPAC Name |
dicyclohexylazanide;palladium(2+);diacetate |
InChI |
InChI=1S/2C12H22N.2C2H4O2.2Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;;/h2*11-12H,1-10H2;2*1H3,(H,3,4);;/q2*-1;;;2*+2/p-2 |
InChI Key |
VKTDATOCMSWEPV-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate typically involves the coordination of palladium with the specified ligands under controlled conditions. The reaction often requires a palladium precursor, such as palladium chloride, and the ligands are introduced in a stepwise manner. The reaction conditions, including temperature, solvent, and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to maintain the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, where it helps in the exchange of functional groups on organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products may include oxidized organic molecules, while in reduction reactions, the products could be reduced organic compounds.
Scientific Research Applications
Chemistry
In chemistry, Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology
In biology, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its catalytic properties enable the efficient formation of complex molecular structures.
Medicine
In medicine, the compound’s catalytic abilities are harnessed in the development of new drugs and therapeutic agents. It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry
Industrially, this compound is used in the production of fine chemicals, polymers, and materials. Its catalytic properties enhance the efficiency and selectivity of various industrial processes.
Mechanism of Action
The mechanism of action of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate involves the coordination of palladium with the ligands, forming a stable complex. This complex can then interact with substrates, facilitating the transfer of atoms or groups and enabling the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Comparison with Similar Palladium Compounds
Table 1: Key Properties of Palladium Complexes
- Synthesis : The target compound’s ligands likely require multi-step organic synthesis, as seen in analogous patent procedures for complex sulfonamide and phosphine derivatives . In contrast, PdCl₂ is commercially available and synthesized via direct chlorination of palladium metal .
Physicochemical Properties
- Solubility : The hexafluoroantimonate counterion improves solubility in organic solvents compared to chloride-based palladium complexes, which are more polar .
- Thermal Stability : PdCl₂ decomposes at 500°C, whereas the target compound’s bulky ligands may enhance thermal stability, though specific data are lacking.
- Catalytic Activity : Bulky phosphine/sulfonamide ligands in the target compound could suppress unwanted side reactions (e.g., β-hydride elimination in cross-couplings) compared to simpler ligands in Pd(OAc)₂ or Pd(PPh₃)₄.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
